molecular formula C13H8ClN3O3S2 B2692412 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 392326-53-3

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2692412
CAS No.: 392326-53-3
M. Wt: 353.8
InChI Key: LQUKGUICNQIXCI-SQFISAMPSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8ClN3O3S2 and its molecular weight is 353.8. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

One of the notable applications of benzothiazole derivatives, which share a structural similarity with the specified compound, is in the development of potent antitumor agents. For instance, derivatives have been synthesized to show selective cytotoxicity against tumorigenic cell lines, demonstrating excellent in vivo inhibitory effects on tumor growth. Such derivatives are designed to enhance biological stability while retaining or enhancing their antitumor efficacy (Yoshida et al., 2005).

Antimicrobial and Anticancer Evaluation

The synthesis and evaluation of thiazolidinone derivatives, including those related to benzothiazole structures, have been carried out to assess their antimicrobial and anticancer potentials. These studies are crucial for identifying new therapeutic agents against a variety of pathogens and cancer cell lines, highlighting the versatility of benzothiazole derivatives in drug development (Deep et al., 2016).

Antioxidative Potential

Research into novel nitro and amino-substituted benzimidazole/benzothiazole-2-carboxamides has explored their antioxidative potential alongside antiproliferative activity. These studies have identified compounds with significant antioxidant capacity, which could be promising for the development of new antioxidants or anticancer therapies. The antioxidative properties of these compounds are evaluated through various assays, providing insights into their mechanism of action and potential therapeutic applications (Cindrić et al., 2019).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and screened for their diuretic activity in vivo. This application demonstrates the potential of benzothiazole derivatives in treating conditions that require the modulation of diuretic response, further expanding the therapeutic scope of such compounds (Yar & Ansari, 2009).

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3S2/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUKGUICNQIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.